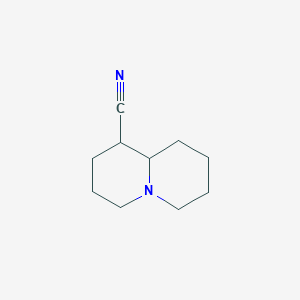octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers
CAS No.: 1478089-34-7
Cat. No.: VC5826614
Molecular Formula: C10H16N2
Molecular Weight: 164.252
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1478089-34-7 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.252 |
| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carbonitrile |
| Standard InChI | InChI=1S/C10H16N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-7H2 |
| Standard InChI Key | NXSJJHAEJAQDGI-UHFFFAOYSA-N |
| SMILES | C1CCN2CCCC(C2C1)C#N |
Introduction
Structural and Stereochemical Characteristics
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Bicyclic System | Octahydro-1H-quinolizine (fused 6- and 5-membered rings) |
| Functional Group | Carbonitrile (-CN) at C1 |
| Stereocenters | C1, C3, C9a (configuration-dependent) |
The nitrile group introduces both electronic and steric effects, influencing reactivity in subsequent transformations such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .
Synthetic Methodologies
Cyclization Strategies for Bicyclic Framework
Synthesis of octahydroquinolizine derivatives often employs transition metal-catalyzed cyclopropanation followed by ring-opening reactions. A representative approach involves:
-
Substrate Preparation: Starting from 2-piperidone derivatives, Heck or Suzuki-Miyaura couplings introduce substituents for subsequent cyclization .
-
Cyclopropanation: Rhodium(II) catalysts (e.g., Rh₂(esp)₂) enable intramolecular cyclopropanation of tetrasubstituted enecarbamates, forming strained intermediates.
-
Ring-Opening: Acidic conditions (e.g., BF₃·OEt₂) promote ring-opening via iminium ion intermediates, yielding decahydro- or octahydroquinolizines .
Table 2: Representative Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| Cyclopropanation | Rh₂(esp)₂ (0.1 mol%), CH₂Cl₂, 25°C, 2 h | 70 | 3.3:1 | |
| Ring-Opening | BF₃·OEt₂, CH₂Cl₂, -20°C to rt, 5 h | 85 | 3.8:1 |
Stereochemical outcomes depend critically on the protecting groups (e.g., Ts, Cbz) and solvent polarity, with polar aprotic solvents favoring higher diastereoselectivity .
Analytical Characterization
Spectroscopic and Chromatographic Profiling
Diastereomer mixtures require advanced analytical techniques for resolution and characterization:
-
NMR Spectroscopy: NMR distinguishes diastereomers through splitting patterns in the 1.5–3.0 ppm region (methylene protons) and upfield shifts for axial nitrile groups .
-
Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers when combined with pre-column derivatization using chiral auxiliaries .
-
X-ray Crystallography: Single-crystal analysis of isolated diastereomers confirms absolute configurations, as demonstrated for related quinolizine-carboxylic acid derivatives .
Functionalization and Applications
Table 3: Biological Activity of Derived Compounds
| Derivative | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Triazole-quinolizine | Influenza A/H1N1 | 12.3 | |
| Carboxylic acid | Neuraminidase (H3N2) | 8.7 |
Challenges and Future Directions
Stereochemical Control and Scalability
Current limitations include:
-
Incomplete Diastereoselectivity: Even optimized conditions yield ratios ≤4:1, necessitating chromatographic separation .
-
Catalyst Cost: Rhodium complexes, while effective, impose high costs for industrial-scale synthesis .
Emerging strategies focus on organocatalytic asymmetric synthesis and continuous-flow systems to enhance efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume